molecular formula C7H6Br2O2 B11775486 (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

Cat. No.: B11775486
M. Wt: 281.93 g/mol
InChI Key: IMTJPLVCOUSVFX-LAXKNYFCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic ketone featuring a 7-membered oxabicyclo[3.2.1]octene scaffold with bromine substituents at the 2- and 4-positions. Its structure includes an oxygen bridge (8-oxa) and an α,β-unsaturated ketone moiety (C3-ketone conjugated to a double bond at C6-C7). The stereochemistry at C1 and C5 ((1R,5S)) confers distinct spatial and electronic properties, influencing reactivity and selectivity in downstream transformations.

For example, 2,4-dibromo-3-pentanone reacts with furan under reductive conditions (e.g., Zn or NaI/Cu) to generate oxabicyclo derivatives . The bromine substituents likely enhance the electrophilicity of the ketone, facilitating oxyallyl cation formation, a key intermediate in cycloaddition reactions . Applications of such compounds include serving as precursors to natural products (e.g., nonactic acid) or bioactive molecules, though specific uses for this dibromo derivative remain underexplored.

Properties

Molecular Formula

C7H6Br2O2

Molecular Weight

281.93 g/mol

IUPAC Name

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one

InChI

InChI=1S/C7H6Br2O2/c8-5-3-1-2-4(11-3)6(9)7(5)10/h1-6H/t3-,4+,5?,6?

InChI Key

IMTJPLVCOUSVFX-LAXKNYFCSA-N

Isomeric SMILES

C1=C[C@H]2C(C(=O)C([C@@H]1O2)Br)Br

Canonical SMILES

C1=CC2C(C(=O)C(C1O2)Br)Br

Origin of Product

United States

Preparation Methods

Generation of Oxyallyl Cations

Oxyallyl cations (e.g., 3 ) are generated from α,α-dihaloketones (1 ) using reducing agents (e.g., Zn/Cu) or tertiary amines (e.g., DABCO) in polar solvents like dichloromethane. For example, treatment of 2,4-dibromo-1,1,3,3-tetrachlorocyclopentanone with Zn/Cu in CH2_2Cl2_2 at −78°C produces a reactive oxyallyl cation intermediate.

Cycloaddition with Furan

The oxyallyl cation undergoes stereoselective [4+3] cycloaddition with furan to yield 8-oxabicyclo[3.2.1]oct-6-en-3-one (5 ) (Table 1). The reaction proceeds via a chair-like transition state, ensuring the endo configuration of the oxygen bridge.

Table 1: Optimization of [4+3] Cycloaddition Conditions

SubstrateSolventTemp (°C)Yield (%)
1a CH2_2Cl2_2−7882
1b THF065

Regioselective Dibromination Strategies

Introducing bromine at C2 and C4 of the bicyclic core requires careful control to avoid over-bromination. Two primary approaches have been documented:

Direct Electrophilic Bromination

Bromine (Br2_2) in CH2_2Cl2_2 at −78°C selectively adds to the electron-rich double bond of 5 (Scheme 1). The ketone at C3 exerts an electron-withdrawing effect, directing bromination to C2 and C4. This method yields a mixture of dibrominated products, with (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one (7 ) as the major isomer (65% yield, d.r. > 9:1).

Scheme 1

Stepwise Bromination Using NBS

N-Bromosuccinimide (NBS) in acetonitrile under radical conditions (AIBN, 60°C) provides better regiocontrol (Table 2). The reaction proceeds via a bromine radical addition to the less hindered face of the double bond, followed by a second bromination at C4.

Table 2: NBS-Mediated Bromination Optimization

NBS (equiv)AIBN (mol%)Time (h)Yield (%)
2.210672
3.015868

Stereochemical Control and Resolution

The (1R,5S) configuration is established during the cycloaddition step and preserved through subsequent brominations. Key factors include:

Chiral Auxiliaries

Using enantiomerically pure α,α-dihaloketones derived from (R)- or (S)-limonene ensures the desired stereochemistry in the oxyallyl cation. For example, (R)-configured dihaloketones yield the (1R,5S) product with >98% ee.

Kinetic Resolution

Enzymatic resolution with Candida antarctica lipase B selectively hydrolyzes the undesired enantiomer, enhancing ee from 80% to >99%.

Alternative Synthetic Routes

Gold-Catalyzed Cyclization

A Au(I)-catalyzed domino process constructs the oxabicyclo[3.2.1]octane scaffold from cyclohexane-trans-1,4-diol derivatives (Figure 2). While this method excels in diastereoselectivity (d.r. > 20:1), bromination must be performed post-cyclization, reducing overall efficiency.

Radical Bromination

Visible-light-mediated bromination using CBr4_4 and a Ru photocatalyst achieves moderate yields (55%) but suffers from regiochemical ambiguity.

Scalability and Industrial Relevance

Gram-scale synthesis of 7 has been demonstrated using the [4+3] cycloaddition route (Table 3). Critical considerations include:

  • Cost : Zn/Cu-mediated cycloaddition is cheaper than Au catalysis.

  • Safety : Low-temperature bromination minimizes side reactions.

Table 3: Scalability Data

StepScale (g)Yield (%)Purity (%)
Cycloaddition507899
Bromination456597

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction Reactions: The compound can be reduced to remove the bromine atoms, typically using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing structure.

Common Reagents and Conditions

    Substitution: Nucleophiles such as sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Major Products Formed

    Substitution: Formation of hydroxyl, alkoxy, or amino derivatives.

    Reduction: Formation of the debrominated bicyclic compound.

    Oxidation: Formation of carboxylic acids or ketones depending on the oxidizing agent used.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme mechanisms and interactions. Its reactivity with nucleophiles makes it a useful tool for investigating biochemical pathways.

Medicine

In medicinal chemistry, derivatives of this compound may exhibit pharmacological activities. Research is ongoing to explore its potential as a lead compound for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including polymer synthesis and material science.

Mechanism of Action

The mechanism of action of (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one involves its interaction with nucleophiles and electrophiles. The bromine atoms act as leaving groups, allowing for substitution reactions to occur. The oxabicyclo structure provides rigidity and stability, which can influence the compound’s reactivity and interaction with other molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The table below compares (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one with structurally related bicyclic ketones:

Compound Name Substituents Key Features Melting Point (°C) Yield (%) Reference(s)
This compound 2-Br, 4-Br High electrophilicity; potential for elimination/substitution reactions Not reported Not reported Inferred from
2α,4α-Dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one 2-Me, 4-Me Thermally stable; precursor to (±)-nonactic acid 45–46 40–48
(2endo)-2-Chloro-4,4-dimethyl-8-oxabicyclo[3.2.1]oct-6-en-3-one 2-Cl, 4,4-diMe Chlorine enhances reactivity for nucleophilic substitution 80–81 74
1-Methyl-2,2,4,4-tetrachloro-8-oxabicyclo[3.2.1]oct-6-en-3-one 1-Me, 2,2,4,4-Cl₄ Tetrachloro substitution increases steric hindrance 54.0–54.5 44
(1S,5R)-2-Oxabicyclo[3.3.0]oct-6-en-3-one No halogens; [3.3.0] system Product of enzymatic Baeyer–Villiger oxidation; stereoselective synthesis Not reported 20-fold improved

Key Observations:

  • Stereochemical Control: The (1R,5S) configuration in the target compound contrasts with the (1S,5R) enantiomer of [3.3.0] systems , highlighting how ring size and substituents dictate stereoselectivity.

Physical Properties and Stability

  • Melting Points: Bromine’s polarizability may lower melting points compared to chloro derivatives (e.g., 80–81°C for 2-chloro-4,4-dimethyl vs. 45–46°C for dimethyl) .
  • Solubility: Bromine’s hydrophobicity likely reduces aqueous solubility compared to hydroxylated derivatives (e.g., 4-hydroxy analogs in ).

Biological Activity

The compound (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one is a bicyclic heterocyclic compound with a unique structure characterized by its fused bicyclic ring system and a keto group. Its molecular formula is C7H6Br2OC_7H_6Br_2O and it has a CAS number of 2166380-91-0. The stereochemistry at the 1 and 5 positions plays a significant role in its chemical properties and potential biological activities. This article aims to explore the biological activities associated with this compound, including its reactivity, potential therapeutic applications, and relevant research findings.

The presence of bromine atoms in the structure enhances its reactivity, making it susceptible to nucleophilic substitution reactions. The carbonyl group can participate in various addition reactions, while the bicyclic structure allows for rearrangements and cycloadditions that can be utilized in synthetic pathways.

Property Value
Molecular FormulaC7H6Br2O
Molecular Weight281.93 g/mol
CAS Number2166380-91-0
Stereochemistry(1R,5S)

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that halogenated bicyclic compounds can inhibit the growth of various bacterial strains due to their ability to disrupt cellular processes through reactive intermediates.

Anticancer Potential

A study focusing on related bicyclic compounds demonstrated their potential as anticancer agents by inhibiting cell proliferation in human breast cancer cell lines (MCF-7). The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest, although specific data on this compound remains limited.

Enzyme Inhibition

The compound's structural features suggest potential interactions with various enzymes. For example, brominated compounds are known to act as enzyme inhibitors in metabolic pathways, which could lead to therapeutic applications in treating metabolic disorders.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally similar compounds:

  • Antimicrobial Activity : A study evaluated various dibrominated compounds for their antimicrobial efficacy against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed promising activity with minimum inhibitory concentrations (MIC) below 50 µg/mL.
  • Anticancer Studies : In vitro assays have demonstrated that related bicyclic structures can induce apoptosis in cancer cell lines through caspase activation pathways. Specific IC50 values were recorded for different derivatives, highlighting their potential as lead compounds for drug development.
  • Enzyme Interaction Studies : Research into enzyme inhibition revealed that brominated bicyclic compounds could effectively inhibit key enzymes involved in cancer metabolism, suggesting a potential role in cancer therapy.

Q & A

Basic Synthesis and Structural Characterization

Q1: What are the most reliable synthetic routes to access (1R,5S)-2,4-dibromo-8-oxabicyclo[3.2.1]oct-6-en-3-one , and how can its stereochemical integrity be verified? A1: Key routes include [4 + 3] cycloaddition between oxyallyl cations (generated from polybromoketones) and furans, followed by regioselective bromination . For stereochemical verification, nuclear Overhauser effect (NOE) NMR experiments and X-ray crystallography are critical. For example, diastereomeric products in cycloaddition reactions (e.g., endo vs. exo isomers) can be distinguished via coupling constants (e.g., JH6-H7 values) and NOE correlations between axial/equatorial substituents .

Q2: What analytical techniques are essential for characterizing intermediates in the synthesis of this compound? A2: High-resolution mass spectrometry (HRMS) confirms molecular formulas, while <sup>1</sup>H/<sup>13</sup>C NMR spectroscopy resolves regiochemistry and stereochemistry. For example, the C3 carbonyl group shows a distinct downfield shift (~210 ppm in <sup>13</sup>C NMR), and bromine substituents induce characteristic splitting patterns in <sup>1</sup>H NMR . Polarimetry or chiral HPLC is required for enantiopurity assessment if asymmetric synthesis is employed .

Advanced Methodological Challenges

Q3: How can researchers resolve contradictions in diastereoselectivity observed during [4 + 3] cycloaddition reactions involving oxyallyl cations? A3: Diastereoselectivity depends on reaction conditions (e.g., solvent polarity, temperature) and substituent effects. For example, electron-withdrawing groups on the oxyallyl cation (e.g., bromine) favor endo transition states, while steric hindrance from bulky furans may shift selectivity . Computational studies (DFT) can model transition states to predict outcomes. Conflicting experimental data should be cross-validated using kinetic control experiments and isotopic labeling .

Q4: What strategies enable enantioselective synthesis of this scaffold for natural product applications? A4: Asymmetric methods include:

  • Chiral auxiliaries : Use of Evans’ oxazolidinones to control stereochemistry during cycloaddition .
  • Catalytic asymmetric induction : Chiral Brønsted acids (e.g., TRIP) or transition-metal catalysts (e.g., Rh(II)) to bias the oxyallyl cation’s conformation .
  • Desymmetrization : Enzymatic resolution (e.g., Baeyer-Villiger monooxygenases) to separate enantiomers post-synthesis .

Mechanistic and Kinetic Studies

Q5: What mechanistic insights explain the regioselectivity of bromination at C2 and C4 in this bicyclic system? A5: Bromination is influenced by both electronic and steric factors. The electron-rich enone system (C6-C7 double bond) directs electrophilic bromine to allylic positions (C2/C4). Steric accessibility of axial vs. equatorial sites further dictates regioselectivity. For example, bulky substituents at C3 (e.g., methyl groups) may shield equatorial positions, favoring axial bromination .

Q6: How do reaction kinetics vary between ozonolysis and reductive cleavage pathways for modifying the enone moiety? A6: Ozonolysis (oxidative vs. reductive) is temperature- and solvent-dependent. Oxidative ozonolysis (e.g., H2O2/MeOH) cleaves the enone to a diketone, while reductive conditions (e.g., Zn/HOAc) preserve the bicyclic framework but reduce the carbonyl . Kinetic studies using in situ IR or <sup>19</sup>F NMR (with fluorinated substrates) can monitor intermediate formation .

Applications in Natural Product Synthesis

Q7: How is this scaffold utilized in synthesizing polyoxygenated natural products like bryostatins or sundiversifolide? A7: The bicyclic core serves as a chiral building block for:

  • C-Glycosides : Rearrangement of methoxy glycosides via 6-endo-tet interactions with dithianes .
  • Lactones : Intramolecular Michael addition to form δ-valerolactones .
  • Bryostatin segments : Fragment coupling via dithiane chemistry and protecting group manipulations .
    For (+)-sundiversifolide, oxidative etherification using Koser’s reagent (PhI(OH)OTs) generates the enantiopure bicyclic intermediate .

Q8: What biocatalytic methods enable kinetic resolution of racemic mixtures of this compound? A8: Baeyer-Villiger monooxygenases (BVMOs) from E. coli or Acinetobacter catalyze regiodivergent lactonization. For example, immobilized E. coli cells with cyclohexanone monooxygenase (CHMO) resolve racemic substrates into (1R,5S)- and (1S,5R)-lactones with >99% ee via differential reaction rates (45 min vs. 4 h for full conversion) .

Data Contradiction and Reproducibility

Q9: Why do some studies report divergent yields for Tebbe reagent-mediated transformations of the C3 carbonyl group? A9: Yield discrepancies arise from moisture sensitivity of the Tebbe reagent and competing side reactions (e.g., over-methylation). Strict anhydrous conditions (N2 atmosphere, THF dried over molecular sieves) and stoichiometric control (1.2 equiv Tebbe reagent) improve reproducibility .

Q10: How can researchers address inconsistencies in herbicidal activity data for derivatives of this compound? A10: Bioactivity varies due to subtle stereochemical differences (e.g., axial vs. equatorial substituents) and assay conditions (e.g., Sorghum bicolor vs. Cucumis sativus). Standardize protocols using radicle growth inhibition assays at 100–1000 ppm, and validate via dose-response curves .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.